Enhanced Lipophilicity and Altered Polar Surface Area vs. 2-Chloro-5-phenylpyrimidine
2-Chloro-5-(4-methoxyphenyl)pyrimidine exhibits a higher computed LogP (2.8056) and a larger topological polar surface area (TPSA, 35.01 Ų) compared to its parent phenyl analog, 2-chloro-5-phenylpyrimidine (LogP 2.797, TPSA 25.78 Ų) [1][2]. This shift reflects the contribution of the methoxy group, which increases both overall lipophilicity and the polar surface area available for potential hydrogen bonding.
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 2.8056; TPSA = 35.01 Ų |
| Comparator Or Baseline | 2-Chloro-5-phenylpyrimidine: LogP = 2.797; TPSA = 25.78 Ų |
| Quantified Difference | ΔLogP = +0.0086; ΔTPSA = +9.23 Ų |
| Conditions | Computational prediction (XLogP3/ACD/LogP and standard TPSA calculation) |
Why This Matters
These data predict improved membrane permeability and a different binding pose within hydrophobic pockets, crucial for optimizing a lead compound's pharmacokinetic profile.
- [1] MolBase. Compound Information for 2-Chloro-5-(4-methoxyphenyl)pyrimidine. Retrieved April 19, 2026. View Source
- [2] MolBase. Compound Information for 2-Chloro-5-phenylpyrimidine. Retrieved April 19, 2026. View Source
